molecular formula C14H9Br2FN2O3 B6078495 N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide

Cat. No. B6078495
M. Wt: 432.04 g/mol
InChI Key: PTDWXNNDCSTWPB-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide, also known as DBBFH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBBFH belongs to the class of hydrazones and is synthesized by the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 3-fluorobenzohydrazide.

Mechanism of Action

The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide in other applications is still under investigation.
Biochemical and Physiological Effects
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide has been found to have various biochemical and physiological effects. In vitro studies have shown that N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide can induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. It has also been found to have anti-inflammatory and antioxidant effects. In vivo studies have shown that N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide can reduce tumor growth in mice and improve liver function in rats. However, further studies are needed to fully understand the biochemical and physiological effects of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide is its relative ease of synthesis, which makes it accessible for use in laboratory experiments. Additionally, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide has shown a wide range of potential applications in various fields of scientific research. However, one of the limitations of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the toxicity and side effects of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide.

Future Directions

There are several potential future directions for research on N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide. One area of interest is in the development of new drugs based on the structure of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide in various applications. There is also potential for the development of new fluorescent probes based on the structure of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide for detecting other metal ions. Finally, more research is needed to fully understand the toxicity and side effects of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide in order to determine its potential for use in clinical applications.
Conclusion
In conclusion, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide is a synthetic compound that has shown potential applications in various fields of scientific research. Its relatively simple synthesis method and wide range of potential applications make it an attractive compound for further investigation. While further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and toxicity of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide, it is clear that this compound has the potential to contribute to the development of new drugs and other scientific advancements.

Synthesis Methods

The synthesis of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 3-fluorobenzohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain the final compound. The synthesis of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide has shown potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs. N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been shown to have potential as an anti-inflammatory and antioxidant agent. Additionally, N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-3-fluorobenzohydrazide has been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2FN2O3/c15-10-5-8(12(20)11(16)13(10)21)6-18-19-14(22)7-2-1-3-9(17)4-7/h1-6,20-21H,(H,19,22)/b18-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDWXNNDCSTWPB-NGYBGAFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbohydrazide derivative, 3g

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.